molecular formula C12H15NO2 B1297042 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 53416-46-9

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B1297042
CAS RN: 53416-46-9
M. Wt: 205.25 g/mol
InChI Key: HQVCWVGSZXODRW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Functionalization

  • 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been used in the novel synthesis of aromatic carboxyl functionalized polymers. The oxazoline group's utility in polymer functionalization was highlighted through a study that synthesized ω-oxazolyl polystyrene and then converted it to aromatic carboxyl chain-end functionalized polystyrene through various chemical reactions. The functionalized polymers exhibited significant potential in diverse applications due to their unique properties (Summers & Quirk, 1996).

Catalytic Applications

  • The compound has shown relevance in the field of catalysis. For example, a study focused on phosphinito- and phosphonito-oxazoline Pd(II) complexes highlighted its role in the synthesis and structural characterization of these complexes. These complexes have been used as intermediates in reactions involving CO and ethylene insertion, indicating their potential in catalytic processes (Agostinho, Braunstein, & Welter, 2007).

Photochemistry

  • In photochemical studies, derivatives of this compound, such as N-methoxy-2,2-dimethyl-4,4-diphenylbut-3-en-1-imine, have been synthesized and their photochemistry explored. Such research has implications in understanding photochemical reactions in organic compounds and can be applied in the development of photo-reactive materials (Pratt & Abdul-Majid, 1987).

Organic Synthesis

  • The compound is also used in organic synthesis, as seen in studies involving the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles. Such synthetic processes are crucial in the development of pharmaceutical intermediates and other organic compounds (Ramirez et al., 1969).

Corrosion Inhibition

  • Derivatives of this compound, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol, have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. This demonstrates its potential application in industrial settings for protecting metals against corrosion (Rahmani et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less-studied compound, much of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVCWVGSZXODRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201583
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS RN

53416-46-9
Record name 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53416-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-amino-2-methyl-propan-1-ol (104.5 g, 1.17 moles) in CH2Cl2 (400 ml) under N2 was dropwise added in 30 minutes with a solution of 4-methoxybenzoyl chloride (100 g, 0.59 moles) in CH2Cl2 (500 ml), keeping the temperature at about 18° C. with water/ice. After 3 hours under stirring the precipitate was filtered over celite and washed with CH2Cl2. The organic phase was stirred under N2 at 2° C. and dropwise added with thionyl chloride (123 ml, 1.77 moles), keeping the temperature below 10° C. At the end of the dropping the reaction mixture was stirred overnight, then concentrated under vacuum. The residue was taken up in 5% HCl and twice extracted with ethyl ether. The extracts were in turn extracted with 5% HCl. The aqueous phase was alkalinised with concentrated NaOH and extracted three times with ethyl ether, then anhydrified and concentrated under vacuum. The crude was distilled at 95-98° C. (30 Pascal) to give 106.43 g of the title compound (yield: 87.6%).
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500 mL
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123 mL
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Yield
87.6%

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